molecular formula C10H10ClN B13190365 7-chloro-3-ethyl-1H-indole

7-chloro-3-ethyl-1H-indole

Cat. No.: B13190365
M. Wt: 179.64 g/mol
InChI Key: KIDRFSIXZYDAQS-UHFFFAOYSA-N
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Description

7-chloro-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring . Another method involves the use of ortho-substituted anilines followed by cyclization with C–C or C–N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

7-chloro-3-ethyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

7-chloro-3-ethyl-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical and biological properties .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

7-chloro-3-ethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3

InChI Key

KIDRFSIXZYDAQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC=C2Cl

Origin of Product

United States

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